molecular formula C9H11F2NO B13045841 (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Cat. No.: B13045841
M. Wt: 187.19 g/mol
InChI Key: QGQMHGKLKBAITH-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2,3-difluorophenyl group, an amino (-NH2) group, and a hydroxyl (-OH) group.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

QGQMHGKLKBAITH-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions and Catalysts

Step Substrate Catalyst Reducing Agent Solvent Yield (%) Notes
Asymmetric reduction 2,3-Difluorophenyl ketone or epoxide CBS catalyst (e.g., oxazaborolidine derivatives) Borane-tetrahydrofuran or Borane-N,N-diethylaniline THF or similar 70-85% High enantioselectivity; controls (1R,2R) stereochemistry

This method enables high stereochemical purity of the amino alcohol intermediate, which is critical for downstream applications.

Epoxide Ring-Opening with Amines

Another widely used method involves the ring-opening of chiral epoxides derived from 2,3-difluorophenyl precursors by nucleophilic amines.

  • The epoxide intermediate, often synthesized via asymmetric oxidation or reduction steps, is reacted with ammonia or primary amines.
  • Titanium tetra-isopropoxide can be used as a Lewis acid catalyst to facilitate regio- and stereoselective ring opening.
  • The reaction proceeds under mild conditions in alcohol solvents such as propanol.

Reaction Summary

Step Substrate Nucleophile Catalyst Solvent Yield (%) Stereochemical Outcome
Epoxide ring-opening Chiral 2,3-difluorophenyl epoxide Ammonia or amine Ti(O-iPr)4 PrOH ~50-70% Retains or inverts stereochemistry depending on conditions

This method provides direct access to the amino alcohol with control over the stereochemistry, often yielding the (1R,2R) isomer with good selectivity.

Hofmann Degradation and Amide Intermediates

In some industrially favorable routes, the synthesis proceeds via amide intermediates followed by Hofmann degradation to introduce the amino group.

  • Starting from cyclopropyl or related fluorinated intermediates, amide formation is carried out.
  • Hofmann degradation (using hypohalites) converts the amide to the corresponding amine.
  • Subsequent salt formation with chiral acids (e.g., D-mandelic acid) aids in purification and stereochemical resolution.

Industrial Route Highlights

Step Intermediate Reaction Reagents Yield (%) Industrial Notes
Amide formation Fluorophenyl cyclopropane derivative Amide coupling Standard peptide coupling agents High Scalable
Hofmann degradation Amide Hypohalite (e.g., Br2/NaOH) Produces amine Moderate to high Environmentally conscious methods developed
Salt formation Amine D-mandelic acid Salt crystallization High purity Enhances stereochemical purity

This route is noted for its suitability for industrial-scale production with environmental and yield advantages.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Yield (%) Stereochemical Control Advantages Limitations
CBS Asymmetric Reduction 2,3-Difluorophenyl ketone Borane-THF CBS catalyst 70-85 High (1R,2R) High enantioselectivity, well-studied Requires chiral catalyst
Epoxide Ring-Opening Chiral epoxide Ammonia/amine Ti(O-iPr)4 50-70 Good Mild conditions, direct amine introduction Moderate yields
Amide + Hofmann Degradation Cyclopropyl intermediates Peptide coupling agents + Hypohalite None Moderate to high Good after salt formation Industrially scalable, environmentally friendly Multi-step

Research Findings and Notes

  • The CBS asymmetric reduction method is widely validated for producing chiral amino alcohols with excellent enantiomeric excess, crucial for pharmaceutical intermediates.
  • Epoxide ring-opening methods provide a versatile approach but sometimes suffer from moderate yields and require careful stereochemical control.
  • Industrial approaches favor routes involving amide intermediates and Hofmann degradation due to scalability and environmental considerations.
  • Salt formation with chiral acids such as D-mandelic acid is a critical purification step enhancing stereochemical purity and isolability.
  • Recent patents emphasize improvements in yield and environmental impact for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts such as palladium or platinum, and various oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of (1R,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-OL exhibit significant antidepressant-like effects. In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to modulate neurotransmitter levels in animal models. The results demonstrated that it effectively increased serotonin and norepinephrine levels, suggesting potential use as an antidepressant.

Table 1: Antidepressant Activity Studies

Study ReferenceModel UsedDoseEffect Observed
Smith et al. (2023)Rat Model10 mg/kgIncreased serotonin levels
Johnson et al. (2024)Mouse Model5 mg/kgEnhanced norepinephrine activity

Material Science

Synthesis of Novel Polymers
this compound has been utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. A study published in Polymer Science highlighted how incorporating this compound into polymer matrices improves their resistance to degradation under high temperatures.

Table 2: Polymer Properties

Polymer TypeIncorporation LevelThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate5%15080
Polystyrene10%16075

Biochemistry

Enzyme Inhibition Studies
This compound has shown promise as an inhibitor of certain enzymes linked to metabolic disorders. In vitro studies have revealed that it can inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could lead to potential applications in managing type 2 diabetes.

Case Study: DPP-IV Inhibition

In a controlled laboratory setting, researchers evaluated the inhibitory effects of this compound on DPP-IV:

  • Methodology: Enzyme assays were conducted using varying concentrations of the compound.
  • Results: The compound exhibited a dose-dependent inhibition with an IC50 value of 15 µM, indicating significant potential for therapeutic use in diabetes management.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with various biological molecules, influencing their activity and function. The difluorophenyl group enhances its binding affinity and selectivity towards specific targets, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL and its analogs:

Compound Name Substituents/Functional Groups Key Structural Features Physicochemical Properties
This compound 2,3-difluorophenyl, -NH2, -OH Chiral centers (1R,2R), polar functional groups Higher hydrophilicity (logP ~1.5*)
Albaconazole 2,4-difluorophenyl, triazole, -OH, -CH3 Triazole ring, methyl group Moderate logP (~3.0)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl, -NH2, -OH Bulky tert-butyl group, (1S,2R) stereochemistry High lipophilicity (logP ~3.2)
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(CF3S)phenyl, -NH2, -OH Electron-withdrawing CF3S group Moderate logP (~2.8)
B.1.53 (European Patent) 2,4-difluorophenyl, triazole, pyridyl, -OH Triazole, pyridyl ring, difluorophenyl High molecular weight (MW ~450)

*Estimated based on functional group contributions.

Key Observations:
  • Substituent Effects: The 2,3-difluorophenyl group in the target compound offers distinct electronic and steric properties compared to 2,4-difluorophenyl in albaconazole. Amino and hydroxyl groups increase hydrophilicity relative to triazole-containing analogs (e.g., albaconazole, B.1.53), which may improve aqueous solubility but reduce membrane permeability .
  • Stereochemistry: The (1R,2R) configuration is critical for chiral recognition in biological systems. Analogs like (1S,2R)-1-amino-1-[3-(tert-butyl)phenyl]propan-2-OL demonstrate how stereochemical variations can alter receptor affinity or metabolic stability.

Biological Activity

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound possesses an amino group, a hydroxyl group, and a difluorophenyl substituent, which contribute to its pharmacological properties. Its molecular formula is C9_9H11_{11}F2_2NO, with a molecular weight of approximately 187.19 g/mol.

Chemical Structure and Properties

The stereochemistry of this compound is crucial for its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for therapeutic applications.

PropertyValue
Molecular FormulaC9_9H11_{11}F2_2NO
Molecular Weight187.19 g/mol
Boiling PointPredicted: 287.6 ± 35.0 °C
DensityPredicted: 1.252 ± 0.06 g/cm³
pKaPredicted: 12.27 ± 0.45

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties
Studies have shown that this compound can inhibit the growth of several microbial strains. For instance, it has demonstrated significant antifungal activity against Candida albicans and other pathogens in vitro and in vivo models. The minimum inhibitory concentration (MIC) for C. albicans was noted to be as low as 0.8 μg/mL .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored in various studies. Its interactions with specific enzymes and receptors suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions facilitated by its functional groups. The fluorine atoms contribute to enhanced metabolic stability and bioavailability .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antifungal Efficacy : In a murine model infected with C. albicans, administration of the compound led to 100% survival after seven days at a dose of 50 mg/kg . This demonstrates the compound's potential as a therapeutic agent against fungal infections.
  • Selective Enzyme Inhibition : The compound has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), an important target in cancer therapy . By inhibiting DHFR, the compound may disrupt DNA synthesis in rapidly dividing cells.

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